molecular formula C6H7NO3 B8523214 5-Oxazoleacetic acid, methyl ester CAS No. 947771-08-6

5-Oxazoleacetic acid, methyl ester

Cat. No.: B8523214
CAS No.: 947771-08-6
M. Wt: 141.12 g/mol
InChI Key: QWPYQWDTANDQNS-UHFFFAOYSA-N
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Description

5-Oxazoleacetic acid, methyl ester is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazol-5-yl-acetic acid methyl ester typically involves the reaction of oxazole derivatives with acetic acid and methanol. One common method involves the use of 2-(2-(4-methylphenyl)-5-methyloxazol-4-yl)acetic acid methyl ester with lithium borohydride in tetrahydrofuran at 45°C, followed by the addition of water . Another method includes the reaction of α-haloketones with formamide .

Industrial Production Methods

Industrial production methods for oxazol-5-yl-acetic acid methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Oxazoleacetic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazol-5-yl-acetic acid, while reduction may produce oxazol-5-yl-ethanol .

Scientific Research Applications

5-Oxazoleacetic acid, methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of oxazol-5-yl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxazoleacetic acid, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

947771-08-6

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

methyl 2-(1,3-oxazol-5-yl)acetate

InChI

InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-7-4-10-5/h3-4H,2H2,1H3

InChI Key

QWPYQWDTANDQNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CO1

Origin of Product

United States

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